Octadecanoic acid, 10-oxo-, ethyl ester
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Overview
Description
Octadecanoic acid, 10-oxo-, ethyl ester is a chemical compound with the molecular formula C20H38O3. It is an ester derivative of octadecanoic acid, commonly known as stearic acid. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 10-oxo-, ethyl ester typically involves the esterification of octadecanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through large-scale esterification processes. These processes utilize continuous reactors and advanced separation techniques to maximize yield and purity. The use of catalysts and optimized reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, 10-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Octadecanoic acid, 10-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its emollient properties.
Mechanism of Action
The mechanism of action of octadecanoic acid, 10-oxo-, ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release octadecanoic acid and ethanol, which can then participate in further biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and cellular membranes, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Stearic acid, ethyl ester: Similar in structure but lacks the oxo group.
Ethyl octadecanoate: Another ester derivative of octadecanoic acid.
Ethyl stearate: Commonly used in similar applications but differs in specific chemical properties.
Uniqueness
Octadecanoic acid, 10-oxo-, ethyl ester is unique due to the presence of the oxo group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other ester derivatives of octadecanoic acid, making it valuable in specific industrial and research applications.
Properties
IUPAC Name |
ethyl 10-oxooctadecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O3/c1-3-5-6-7-10-13-16-19(21)17-14-11-8-9-12-15-18-20(22)23-4-2/h3-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYADPGQGIVLMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)CCCCCCCCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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